Cas no 25035-71-6 (poly(P-toluenesulfonamide-co-formaldehyde))
poly(P-toluenesulfonamide-co-formaldehyde) Chemical and Physical Properties
Names and Identifiers
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- poly(P-toluenesulfonamide-co-formaldehyde)
- 4-Toluenesulfonamide Formuladehyde Resin Solution Of Butyl Acetate
- p-Toluene Sulfonamide Formaldehyde Resin
- Toluenesulfonamide formaldehyde resin
- TOLUENESULFONAMIDE-FORMALDEHYDE RESIN SOLUTION OF BUTYL ACETATE
- 4-methylbenzenesulfonamide - formaldehyde (1:1)
- MS-80
- Tosylamide/formaldehyde resin
- Santolite MS
- AKOS015891373
- 25035-71-6
- p-toluenesulfonamide-formaldehyde resin
- 4-Toluenesulfonamide-formaldehyde resin
- SCHEMBL992952
- formaldehyde;4-methylbenzenesulfonamide
- DIETHYL4-ETHYL-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
- YEQFXLJGRXZCFU-UHFFFAOYSA-N
-
- Inchi: 1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2
- InChI Key: YEQFXLJGRXZCFU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N)(=O)=O.O=C
Computed Properties
- Exact Mass: 201.046
- Monoisotopic Mass: 201.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6A^2
Experimental Properties
- Boiling Point: 322.2°C at 760 mmHg
- Flash Point: 148.6°C
- LogP: 2.87450
poly(P-toluenesulfonamide-co-formaldehyde) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF28012-25g |
Toluenesulfonamide formaldehyde resin |
25035-71-6 | 25g |
$365.00 | 2024-04-20 |
poly(P-toluenesulfonamide-co-formaldehyde) Suppliers
poly(P-toluenesulfonamide-co-formaldehyde) Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on poly(P-toluenesulfonamide-co-formaldehyde)
Poly(p-toluenesulfonamide-co-formaldehyde): A High-Performance Engineering Resin with Diverse Applications
Poly(p-toluenesulfonamide-co-formaldehyde) (CAS No. 25035-71-6), often abbreviated as PTSF, represents an important class of thermosetting resins that have gained significant attention in advanced material applications. This copolymer combines the robust characteristics of aromatic sulfonamides with the cross-linking capability of formaldehyde-based polymers, resulting in materials with exceptional thermal stability, mechanical strength, and chemical resistance.
The growing demand for high-temperature resistant polymers in electronics and automotive industries has positioned PTSF resins as a material of interest. Recent trends in sustainable engineering plastics and high-performance composites have further highlighted the relevance of this material, particularly as industries seek alternatives to traditional petrochemical-based polymers.
Chemically, poly(p-toluenesulfonamide-co-formaldehyde) exhibits several remarkable properties that make it suitable for demanding applications. The material typically demonstrates:
• Excellent thermal stability up to 250-300°C
• Outstanding electrical insulation properties
• Good resistance to acids, bases, and organic solvents
• Low moisture absorption characteristics
• Dimensional stability under thermal cycling
These properties have led to the adoption of PTSF-based materials in various industrial sectors. In the electronics field, they are used for high-temperature circuit board components and insulating coatings. The automotive industry utilizes these resins for under-the-hood applications where heat resistance is critical. Additionally, their chemical resistance makes them suitable for industrial filtration membranes and corrosion-resistant coatings.
Recent advancements in polymer modification techniques have expanded the potential applications of poly(p-toluenesulfonamide-co-formaldehyde). Researchers are exploring:
• Nanocomposite formulations with enhanced mechanical properties
• Flame-retardant versions for aerospace applications
• Bio-based modifications for improved sustainability
• Conductive variants for specialized electronic applications
The manufacturing process of PTSF resins typically involves a polycondensation reaction between p-toluenesulfonamide and formaldehyde. The reaction conditions (temperature, catalyst, and molar ratios) can be adjusted to control the molecular weight and cross-linking density, allowing for property customization based on application requirements.
From a market perspective, the demand for high-performance engineering resins like poly(p-toluenesulfonamide-co-formaldehyde) is expected to grow steadily. Industry analysts project particular growth in:
• Electric vehicle components requiring thermal management
• 5G infrastructure materials needing high-frequency stability
• Advanced manufacturing applications requiring durable coatings
• Green energy systems demanding reliable insulating materials
Environmental considerations have become increasingly important in the development and application of PTSF resins. While these materials offer durability advantages, researchers are focusing on:
• Improving recyclability of cured resins
• Developing more sustainable production methods
• Exploring bio-based raw material alternatives
• Enhancing energy efficiency in manufacturing processes
Quality control and characterization of poly(p-toluenesulfonamide-co-formaldehyde) products involve various analytical techniques, including:
• Thermal analysis (DSC, TGA) to assess stability
• Mechanical testing for strength and modulus
• Spectroscopic methods (FTIR, NMR) for structural verification
• Electrical property measurements for insulation applications
As industries continue to push the boundaries of material performance, PTSF resins are likely to find new applications in emerging technologies. Current research directions include:
• Integration with additive manufacturing processes
• Development of smart materials with responsive properties
• Creation of hybrid systems with other high-performance polymers
• Optimization for specific industrial processing methods
For engineers and material specifiers considering poly(p-toluenesulfonamide-co-formaldehyde), key factors in material selection include:
• Required service temperature range
• Chemical exposure conditions
• Mechanical load requirements
• Electrical performance needs
• Processing method compatibility
The future of PTSF-based materials appears promising as technological advancements create new opportunities for high-performance polymers. With ongoing research addressing both performance enhancement and sustainability concerns, poly(p-toluenesulfonamide-co-formaldehyde) is well-positioned to meet the evolving demands of advanced industrial applications.
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